Home > Products > Screening Compounds P35730 > Lisinopril Dimer Impurity H
Lisinopril Dimer Impurity H -

Lisinopril Dimer Impurity H

Catalog Number: EVT-13991928
CAS Number:
Molecular Formula: C37H53N5O8
Molecular Weight: 695.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lisinopril Dimer Impurity H is a significant chemical compound that arises during the synthesis of lisinopril, an angiotensin-converting enzyme inhibitor widely used for treating hypertension and heart failure. This impurity is characterized by the dimerization of two lisinopril molecules, leading to a unique molecular structure. The presence of this impurity is critical in pharmaceutical quality control, as it can impact the safety and efficacy of lisinopril formulations.

Source and Classification

Lisinopril Dimer Impurity H is primarily formed during the chemical synthesis of lisinopril. It is classified as a pharmaceutical impurity, specifically an organic compound with the molecular formula C37H53N5O8C_{37}H_{53}N_{5}O_{8} and a molecular weight of approximately 695.85 g/mol. The compound's formation is influenced by various reaction conditions, including temperature and the presence of alkaline reagents during synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lisinopril Dimer Impurity H typically involves a deprotection reaction of a precursor compound in an alkaline environment. A common method includes:

  1. Reagents: An alkali metal hydroxide (e.g., sodium hydroxide) is used as the alkaline reagent.
  2. Solvent System: A mixture of water and an organic solvent (such as methanol or ethanol) serves as the reaction medium.
  3. Reaction Conditions: The reaction is conducted under reflux conditions for several hours to ensure complete conversion to the dimer.

For instance, one method describes dissolving 8.6 grams of lisinopril dimer in a mixture of sodium hydroxide and methanol, followed by refluxing for 2 hours. After completion, the solution's pH is adjusted to 3-4 using hydrochloric acid, leading to the precipitation of the dimer .

Molecular Structure Analysis

Structure and Data

Lisinopril Dimer Impurity H has a complex molecular structure characterized by two linked lisinopril molecules. Its structural data includes:

  • Molecular Formula: C37H53N5O8C_{37}H_{53}N_{5}O_{8}
  • Molecular Weight: 695.85 g/mol
  • InChI Key: HNPFFJOLGHPMBR-CXLQTOQDSA-N

The detailed structural representation reveals multiple functional groups typical of peptide-like compounds, including carboxylic acids and amine functionalities that are essential for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Lisinopril Dimer Impurity H can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to carboxylic acid derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride, converting ketones or aldehydes into alcohols.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced using halogenating agents like thionyl chloride.

These reactions are crucial for modifying the compound for analytical purposes or further synthetic applications .

Mechanism of Action

Process and Data

The mechanism of action for Lisinopril Dimer Impurity H mirrors that of lisinopril itself. It acts as an inhibitor of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition results in vasodilation and a subsequent reduction in blood pressure. The primary molecular targets include:

  • Angiotensin-converting enzyme
  • Renin-angiotensin-aldosterone system

This mechanism underscores its relevance in studying pharmacodynamics related to hypertension treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lisinopril Dimer Impurity H exhibits several notable physical and chemical properties:

  • Density: Approximately 1.3 g/cm³
  • Boiling Point: Estimated around 666 °C at atmospheric pressure
  • Melting Point: Not specified but typically determined through thermal analysis techniques such as differential scanning calorimetry.

These properties are critical for understanding its behavior in various formulations and during analytical testing .

Applications

Scientific Uses

Lisinopril Dimer Impurity H has several important applications in scientific research:

  1. Quality Control: Used as a reference standard in high-performance liquid chromatography for quality control during lisinopril production.
  2. Pharmacokinetics Studies: Serves as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors.
  3. Analytical Method Development: Assists in developing analytical methods for detecting impurities in pharmaceutical formulations, ensuring compliance with regulatory standards.

These applications highlight its significance not only in drug formulation but also in ensuring patient safety through rigorous quality assurance processes .

Synthesis and Formation Pathways of Lisinopril Dimer Impurity H

Mechanistic Insights into Dimerization During Lisinopril Synthesis

Lisinopril Dimer Impurity H (CAS 1356839-89-8) arises primarily through nucleophilic substitution reactions between two lisinopril molecules or their synthetic intermediates during active pharmaceutical ingredient (API) manufacturing. The dimerization occurs when the primary amine group (ε-amino group of lysine) in one lisinopril molecule attacks the activated carbonyl (typically an ester or anhydride functionality) in another molecule, forming an amide-linked dimeric structure [1] [10]. This reaction generates a symmetric or asymmetric dimer with the chemical name (S)-1-((S)-6-((S)-2-(((S)-6-Amino-1-((S)-2-carboxypyrrolidin-1-yl)-1-oxohexan-2-yl)amino)-4-phenylbutanamido)-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid (C₄₂H₆₀N₆O₉, MW 792.96 g/mol) [5] [10].

An alternative formation pathway involves the intramolecular dehydration of lisinopril at elevated temperatures, leading to diketopiperazine intermediates that subsequently react with additional lisinopril molecules. This mechanism is evidenced by the isolation of (S,S,S)- and (R,S,S)-diketopiperazine intermediates during thermal stress studies, which serve as precursors for higher-order oligomers including Impurity H [2]. The stereochemical configuration (S,S,S) at the chiral centers is critical for dimer formation, as epimerization at any center reduces dimerization propensity [10].

Table 1: Key Intermediates in Lisinopril Dimer Impurity H Formation

IntermediateChemical StructureRole in Dimerization Pathway
N⁶-Trifluoroacetyl-N²-carboxy-L-lysine anhydrideCN111285919A Structure 4Electrophilic species that reacts with unprotected lysine residues
(S,S,S)-DiketopiperazineC₂₁H₂₉N₃O₄Thermal degradation product that nucleophilically attacks lisinopril
Schiff Base IntermediateR-CH=N-R'Formed during condensation between carbonyl and amine groups

Analytical characterization of the dimer impurity reveals distinctive spectroscopic signatures: ¹H-NMR shows two distinct sets of aromatic protons (δ 7.2-7.3 ppm) from phenylalanine residues and multiple α-proton resonances between δ 3.5-4.5 ppm, confirming the presence of two lisinopril-derived moieties [2] [7]. Mass spectrometry consistently displays the protonated molecular ion at m/z 793.8 [(M+H)⁺], with key fragment ions at m/z 437.3 and 356.5 corresponding to cleaved lisinopril subunits [2] [10].

Role of Reaction Conditions in Impurity H Generation

The formation kinetics of Impurity H exhibit strong temperature dependence, with Arrhenius plot analysis revealing a dramatic increase in dimerization above 40°C. At 25°C, dimer concentrations remain below 0.1% after 24 hours, while at 60°C, levels exceed 1.5% within 8 hours [1] [4]. This thermal sensitivity necessitates strict temperature control during critical synthesis steps, particularly during condensation reactions and deprotection stages where reactive intermediates are present.

pH optimization is equally critical for impurity control. Under alkaline conditions (pH >9), the deprotonated amine groups exhibit enhanced nucleophilicity, accelerating dimerization. Conversely, acidic conditions (pH <5) promote protonation of amine groups, reducing reactivity but increasing the risk of diketopiperazine formation via alternative pathways. The optimal pH window for minimizing Impurity H formation is 6.5-7.5, where amine nucleophilicity is balanced against competing degradation reactions [1] [2].

Table 2: Impact of Reaction Parameters on Impurity H Formation

ParameterLow-Risk ConditionHigh-Risk ConditionImpurity H Increase
Temperature25-30°C60-70°C15-fold
pH6.5-7.59.0-10.08-fold
Reaction Time8 hours24 hours6-fold
Concentration0.1M1.0M12-fold
Oxygen PresenceNitrogen AtmosphereAir Atmosphere3-fold

Reagent stoichiometry significantly influences dimer formation, particularly during the condensation step between N⁶-protected lysine anhydride and proline derivatives. A 10% molar excess of the anhydride component increases Impurity H by 3.2-fold compared to equimolar conditions, due to unreacted electrophilic species participating in dimerization side reactions [1] [4]. Additionally, reaction concentration directly impacts dimerization kinetics through molecular collision frequency. Pilot-scale studies demonstrate that increasing reactant concentration from 0.5M to 2.0M elevates Impurity H from 0.3% to 2.1% under identical conditions [1].

Catalytic and Solvent Effects on Dimer Formation

Solvent polarity exerts profound effects on dimerization kinetics. Protic solvents like methanol and ethanol solvate nucleophilic amine groups through hydrogen bonding, reducing their reactivity toward carbonyl functionalities. In contrast, aprotic solvents such as tetrahydrofuran (THF) and acetone enhance nucleophilicity by lacking hydrogen bond donation capability, thereby accelerating dimerization. The dielectric constant (ε) shows an inverse correlation with dimer formation rate, with THF (ε=7.6) producing 5.3 times more Impurity H than methanol (ε=32.7) at equivalent concentrations [1] [9].

Table 3: Solvent Effects on Impurity H Formation Kinetics

SolventDielectric Constant (ε)Impurity H (%)Reaction Rate Constant (k, s⁻¹×10⁵)
Tetrahydrofuran7.61.82 ± 0.153.47
Acetone20.71.25 ± 0.092.38
Ethanol24.30.68 ± 0.051.30
Methanol32.70.34 ± 0.030.65
Water80.10.21 ± 0.020.40

Catalysts significantly modulate dimerization pathways. Alkali metal hydroxides (NaOH, KOH) at concentrations above 0.1M catalyze the reaction through enhanced enolization of carbonyl groups, increasing Impurity H formation by 4.8-fold compared to uncatalyzed reactions [1] [4]. Conversely, acid catalysts like p-toluenesulfonic acid suppress dimerization but promote alternative degradation pathways. Phase-transfer catalysts exhibit complex concentration-dependent effects: tetrabutylammonium bromide (0.01M) reduces Impurity H by 40% through improved interfacial reactant distribution, while higher concentrations (0.1M) increase dimerization by facilitating ion-pair formation between nucleophiles and electrophiles [1].

Recent studies reveal that lisinopril exhibits critical aggregation concentration (CAC) behavior in aqueous solutions (CAC ≈1.6 wt%), forming micelle-like aggregates above this threshold. These supramolecular structures concentrate reactive groups at the aggregate interface, accelerating intermolecular reactions that lead to dimer impurities. Cryo-TEM confirms aggregates with hydrodynamic radii of 6-7 nm, providing nanoreactors for dimerization [9]. This self-assembly phenomenon explains the dramatic increase in impurity formation observed at high reactant concentrations and represents a previously overlooked factor in impurity control strategies.

Comparative Analysis of Synthetic Byproduct Profiles in ACE Inhibitor Production

The impurity profile of lisinopril synthesis is distinguished by its propensity for dimer formation, which contrasts with the dominant monomeric impurities in other ACE inhibitors. This difference stems from lisinopril's unprotected lysine side chain and zwitterionic nature, which create multiple reactive centers for intermolecular reactions. Captopril, containing a thiol group instead of a primary amine, primarily forms disulfide dimers (captopril disulfide) rather than amide-linked species [3] [8]. Enalapril, as an ethyl ester prodrug, generates mainly hydrolysis products (enalaprilat) and cyclization compounds during synthesis [8].

The synthetic route significantly impacts impurity profiles across ACE inhibitors. Lisinopril synthesized via N⁶-trifluoroacetyl protection routes (Patent CN111285919A) produces Impurity H at 0.15-0.25% levels, while routes employing direct condensation exhibit higher dimer content (0.3-0.5%) [1] [4]. This contrasts with ramipril synthesis, where the dominant impurity is the diketopiperazine derivative formed via intramolecular cyclization (2.0-3.0%), with minimal dimer formation (<0.1%) [2].

Scale-up processes introduce divergent impurity patterns. During lisinopril manufacturing scale-up, Impurity H increases disproportionately (0.1% at lab scale → 0.2-0.3% at production scale) due to thermal gradients and mixing inefficiencies in large reactors that create localized high-concentration zones favoring dimerization [2]. For quinapril, scale-up predominantly increases epimerization impurities rather than dimers, reflecting different degradation susceptibilities [6].

Table 4: Comparative Byproduct Profiles of ACE Inhibitor Synthesis

ACE InhibitorDominant ImpurityChemical NatureTypical Level (%)Key Formation Mechanism
LisinoprilDimer Impurity HAmide-linked dimer0.15-0.30Nucleophilic acyl substitution
CaptoprilCaptopril disulfideDisulfide dimer0.8-1.2Thiol oxidation
EnalaprilEnalaprilatHydrolysis product0.5-0.9Ester hydrolysis
RamiprilDiketopiperazineCyclic dipeptide2.0-3.0Intramolecular amidation
QuinaprilEpimerStereoisomer0.7-1.1Racemization at chiral center

Advanced purification methodologies show varying efficacy against different ACE inhibitor impurities. Reverse-phase HPLC effectively reduces lisinopril dimer content to pharmacopeial limits (<0.15%), while crystallization techniques alone are insufficient due to similar solubility profiles between monomer and dimer [7] [10]. For captopril, oxidative precipitation selectively removes disulfide dimers, demonstrating impurity-specific purification approaches [8].

Properties

Product Name

Lisinopril Dimer Impurity H

IUPAC Name

(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C37H53N5O8

Molecular Weight

695.8 g/mol

InChI

InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1

InChI Key

HNPFFJOLGHPMBR-CXLQTOQDSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.